molecular formula C15H21N5O B12239480 1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B12239480
M. Wt: 287.36 g/mol
InChI Key: NPLNORAZVFRDOH-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 3-methoxyphenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with a 3-methoxyphenyl halide.

    Attachment of the 4-methyl-4H-1,2,4-triazol-3-yl group: This can be done through a nucleophilic substitution reaction with a suitable triazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
  • 1-(3-methoxyphenyl)-4-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Uniqueness

1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazine

InChI

InChI=1S/C15H21N5O/c1-18-12-16-17-15(18)11-19-6-8-20(9-7-19)13-4-3-5-14(10-13)21-2/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

NPLNORAZVFRDOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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